4-((5-(Tert-butyl)-4H-1,2,4-triazol-3-yl)thio)butanenitrile is a complex organic compound featuring a triazole ring, which is significant in various chemical and biological contexts. This compound is classified under the category of heterocyclic compounds due to the presence of the triazole moiety, which is a five-membered ring containing three nitrogen atoms. It is often explored for its potential applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties.
The synthesis of 4-((5-(Tert-butyl)-4H-1,2,4-triazol-3-yl)thio)butanenitrile typically involves several steps:
Technical details regarding specific reaction conditions, yields, and purification methods are crucial in optimizing the synthesis process. For instance, using solvents like dimethylformamide or acetonitrile under controlled temperatures can enhance yields and selectivity.
The molecular structure of 4-((5-(Tert-butyl)-4H-1,2,4-triazol-3-yl)thio)butanenitrile can be described as follows:
The structure can be represented using standard chemical notation such as InChI or SMILES for computational analysis.
Property | Value |
---|---|
CAS Number | 350589-27-4 |
InChI Key | KGYDKQWYCZLSJE-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)N1=NN=C(N1)SC(CC#N)C |
4-((5-(Tert-butyl)-4H-1,2,4-triazol-3-yl)thio)butanenitrile participates in several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 4-((5-(Tert-butyl)-4H-1,2,4-triazol-3-yl)thio)butanenitrile primarily involves its interaction with biological targets:
Data from biological assays indicate that compounds containing triazole rings exhibit significant activity against a range of pathogens.
The physical and chemical properties of 4-((5-(Tert-butyl)-4H-1,2,4-triazol-3-yl)thio)butanenitrile are significant for its application:
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to characterize these properties.
The scientific applications of 4-((5-(Tert-butyl)-4H-1,2,4-triazol-3-yl)thio)butanenitrile include:
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5